Carbamic acid, acetoxy(bis(1-aziridinyl)phosphinyl)-, ethyl ester
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Overview
Description
[bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate is a complex organic compound that features aziridine rings, a phosphoryl group, and an ethoxycarbonylamino group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The process typically includes steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various amine derivatives, phosphorylated compounds, and substituted aziridines. These products are often of interest for further chemical synthesis and applications .
Scientific Research Applications
Chemistry
In chemistry, [bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential use in drug development. Its ability to interact with biological molecules makes it a candidate for the synthesis of bioactive compounds .
Medicine
In medicine, [bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate is explored for its potential therapeutic applications. Its reactivity and ability to form stable complexes with biological targets make it a promising candidate for drug design .
Industry
In industrial applications, this compound is used in the production of coatings, adhesives, and other materials. Its chemical properties allow for the creation of products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate involves its interaction with molecular targets through its aziridine rings and phosphoryl group. These interactions can lead to the formation of stable complexes that modulate biological pathways. The compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring compound.
Phosphorylated Amines: Compounds containing phosphoryl groups attached to amine groups
Uniqueness
[bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate is unique due to its combination of aziridine rings and a phosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
54805-65-1 |
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Molecular Formula |
C9H16N3O5P |
Molecular Weight |
277.21 g/mol |
IUPAC Name |
[bis(aziridin-1-yl)phosphoryl-ethoxycarbonylamino] acetate |
InChI |
InChI=1S/C9H16N3O5P/c1-3-16-9(14)12(17-8(2)13)18(15,10-4-5-10)11-6-7-11/h3-7H2,1-2H3 |
InChI Key |
IATZQORMMQOVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(OC(=O)C)P(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
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